REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4](F)[CH:3]=1.[CH2:12]([Mg]Br)[CH3:13]>O1CCCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH2:12][CH3:13])[CH:3]=1
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C(=O)O)C=C1)F
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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250 mL
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Type
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reactant
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Smiles
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C(C)[Mg]Br
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 1 L three neck round-bottom flask, which was purged
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Type
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TEMPERATURE
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Details
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maintained with a nitrogen atmosphere
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Type
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CUSTOM
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Details
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The mixture was then carefully quenched by dropwise addition of water at 0° C
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Type
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CUSTOM
|
Details
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After complete quench of the reaction, additional water
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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The mixture was extracted with 2×200 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 2×200 mL of ethyl acetate
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Type
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EXTRACTION
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Details
|
extracted with 2×200 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
This resulted in 30.0 g (57%) of 4-bromo-2-ethylbenzoic acid as a yellow solid
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |